AMG0347

Übersicht

Beschreibung

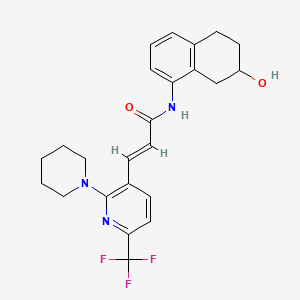

AMG0347 is a complex organic compound that belongs to the class of propenamides This compound is characterized by its unique structure, which includes a piperidinyl group, a trifluoromethyl group, and a naphthalenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AMG0347 typically involves multi-step organic reactions. The starting materials often include substituted pyridines, piperidines, and naphthalenes. Common synthetic routes may involve:

Nucleophilic Substitution: Introduction of the piperidinyl group via nucleophilic substitution reactions.

Friedel-Crafts Acylation: Formation of the naphthalenyl group through Friedel-Crafts acylation.

Amidation: Formation of the propenamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

AMG0347 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Composition and Mechanism of Action

AMG0347, chemically known as , exhibits high potency in inhibiting TRPV1 activation by various stimuli, including heat, protons, and capsaicin. The IC50 values for these activations are approximately 0.2 nM for heat, 0.8 nM for protons, and 0.7 nM for capsaicin, making it one of the most effective TRPV1 antagonists identified to date .

Thermoregulatory Effects

One of the primary applications of this compound is in studying thermoregulation. Research indicates that this compound induces hyperthermia in rodents via TRPV1 blockade. This effect is mediated through autonomic cold-defense mechanisms such as tail-skin vasoconstriction and thermogenesis, rather than behavioral responses .

Case Study: Hyperthermia Induction

In a controlled study involving rats, this compound administration resulted in a significant increase in body temperature (Tb), peaking between 20 to 60 minutes post-infusion. The response was dose-dependent, with higher doses correlating with greater temperature elevations . The hyperthermic effect was shown to be independent of ambient temperature conditions at the time of administration, suggesting a unique mechanism of action through peripheral TRPV1 inhibition rather than central nervous system involvement .

Pain Modulation Research

This compound's role extends beyond thermoregulation; it is also investigated for its analgesic properties. By blocking TRPV1 channels, which are implicated in nociceptive signaling pathways, this compound may alleviate pain associated with inflammatory conditions.

Case Study: Analgesic Potential

A study evaluated the analgesic effects of this compound in models of acute pain. Results demonstrated that this compound effectively reduced pain responses in subjects exposed to noxious stimuli, indicating potential therapeutic applications for chronic pain management .

Comparative Analysis with Other TRPV1 Antagonists

To better understand this compound's efficacy, a comparative analysis was conducted against other known TRPV1 antagonists like AMG9810 and AMG517. The following table summarizes their respective potencies:

| Compound | Heat (IC50) | Protons (IC50) | Capsaicin (IC50) |

|---|---|---|---|

| This compound | 0.2 nM | 0.8 nM | 0.7 nM |

| AMG9810 | 1.5 nM | 2.5 nM | 2.0 nM |

| AMG517 | 3.0 nM | 4.0 nM | 3.5 nM |

This comparison illustrates that this compound has superior potency across all tested stimuli compared to its counterparts .

Future Directions and Research Implications

The ongoing research into this compound's mechanisms and applications holds promise for developing novel therapeutic strategies targeting TRPV1-related pathologies such as chronic pain syndromes and thermoregulatory disorders. Further studies are warranted to explore its long-term effects and potential side effects in various biological systems.

Wirkmechanismus

The mechanism of action of AMG0347 involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other propenamides with different substituents, such as:

- 2-Propenamide, 3-(2-(1-piperidinyl)-6-(methyl)-3-pyridinyl)-N-(5,6,7,8-tetrahydro-7-hydroxy-1-naphthalenyl)-, (2E)-

- 2-Propenamide, 3-(2-(1-piperidinyl)-6-(chloro)-3-pyridinyl)-N-(5,6,7,8-tetrahydro-7-hydroxy-1-naphthalenyl)-, (2E)-

Uniqueness

The uniqueness of AMG0347 lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to targets.

Eigenschaften

CAS-Nummer |

946615-43-6 |

|---|---|

Molekularformel |

C24H26F3N3O2 |

Molekulargewicht |

445.5 g/mol |

IUPAC-Name |

(E)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide |

InChI |

InChI=1S/C24H26F3N3O2/c25-24(26,27)21-11-8-17(23(29-21)30-13-2-1-3-14-30)9-12-22(32)28-20-6-4-5-16-7-10-18(31)15-19(16)20/h4-6,8-9,11-12,18,31H,1-3,7,10,13-15H2,(H,28,32)/b12-9+ |

InChI-Schlüssel |

YCDWBIUKUBHSKQ-FMIVXFBMSA-N |

SMILES |

C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C=CC(=O)NC3=CC=CC4=C3CC(CC4)O |

Isomerische SMILES |

C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)/C=C/C(=O)NC3=CC=CC4=C3CC(CC4)O |

Kanonische SMILES |

C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C=CC(=O)NC3=CC=CC4=C3CC(CC4)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AMG 0347 AMG-0347 AMG0347 N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.